Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate
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Overview
Description
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate typically involves the esterification of 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated reagents is crucial to ensure the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives such as amines or thiols.
Oxidation: Formation of acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Utilized in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Employed in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the reaction kinetics, leading to different metabolic pathways compared to non-deuterated compounds. This can result in increased stability and altered biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-Bromophenyl)-2,2-dimethylacetate: The non-deuterated counterpart.
Methyl 2-(4-Chlorophenyl)-2,2-di-(methyl-d3)acetate: A similar compound with a chlorine atom instead of bromine.
Methyl 2-(4-Fluorophenyl)-2,2-di-(methyl-d3)acetate: A similar compound with a fluorine atom instead of bromine.
Uniqueness
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly valuable in scientific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYDXPPFLQSEAQ-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)Br)(C(=O)OC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662093 |
Source
|
Record name | Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185004-76-5 |
Source
|
Record name | Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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